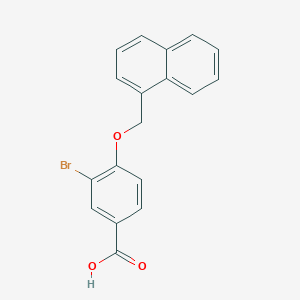

3-bromo-4-(naphthalen-1-ylmethoxy)benzoic Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

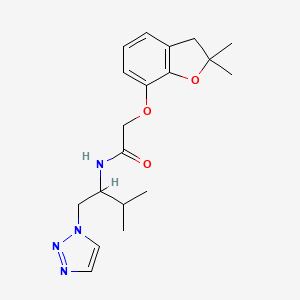

The compound "3-bromo-4-(naphthalen-1-ylmethoxy)benzoic Acid" is a chemically synthesized molecule that features a bromine atom and a naphthalene ring attached to a benzoic acid core through a methoxy linkage. This structure is indicative of a molecule that could potentially have interesting chemical properties and biological activity.

Synthesis Analysis

The synthesis of polysubstituted naphthalenes, which are structurally related to the compound , can be achieved through a benzotriazole-assisted aromatic ring annulation process. This method involves the lithiation of benzotriazol-1-ylmethyl benzenes or naphthalenes, followed by 1,4-addition to alpha,beta-unsaturated aldehydes and ketones. Subsequent intramolecular cyclization and simultaneous dehydration and debenzotriazolylation yield a range of polysubstituted naphthalenes in moderate to good yields in one-pot procedures .

Molecular Structure Analysis

The molecular structure of related bromo-substituted benzenes and naphthalenes has been studied, revealing that the packing patterns in these compounds are dominated by Br...Br contacts and C-H...Br hydrogen bonds. These interactions, particularly the Br...Br contacts, which are shorter than twice the van der Waals radius of bromine, play a crucial role in the crystal packing of these compounds .

Chemical Reactions Analysis

The reactivity of bromo-substituted benzenes and naphthalenes can be complex. For instance, upon treatment with lithium diisopropylamide (LDA), certain bromo-substituted benzenes can generate phenyllithium intermediates that can undergo various transformations, including isomerization and aryne formation. These arynes can be intercepted in situ with furan to produce cycloadducts, which can then be further manipulated through reduction, isomerization, or bromination to yield different naphthalene derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound "this compound" can be inferred from related compounds. For example, the presence of bromine atoms in the molecule suggests that it may have significant molecular weight and could be reactive towards nucleophilic substitution reactions. The benzoic acid moiety indicates potential for hydrogen bonding and acidity, which could affect the compound's solubility and reactivity. The naphthalene ring suggests the possibility of aromaticity and potential interactions with other aromatic systems through pi-pi stacking .

Wissenschaftliche Forschungsanwendungen

Luminescent Lanthanide Complexes

3-Bromo-4-(naphthalen-1-ylmethoxy)benzoic Acid and its derivatives are explored for their photophysical properties, particularly in creating luminescent lanthanide complexes. These complexes are significant due to their efficient energy-transfer pathways, which are crucial for sensitized emission. The investigation into 4-naphthalen-1-yl-benzoic acid ligands and their Eu(III)-cored complexes unveils the role of intramolecular charge transfer in achieving large Stokes shifts and intensive luminescence. Such properties make them potential candidates for applications in optical devices and sensors (Kim, Baek, & Kim, 2006).

Synthesis of Tachykinin Receptor Antagonists

Another application area is in the synthesis of intermediates required for manufacturing tachykinin receptor antagonists. A study elaborates on a new route for synthesizing 3-cyano-1-naphthalenecarboxylic acid, a precursor in this synthesis pathway. This process emphasizes an efficient alternative to previous methods that faced challenges such as low yield and operational difficulties, offering a scalable and improved approach for the synthesis of these medically relevant compounds (Ashworth et al., 2003).

Aggregation Enhanced Emission

Further, this compound derivatives are investigated for their aggregation-enhanced emission (AEE) properties. These studies are essential for developing novel materials with high solid-state luminescence, which is crucial for applications in optoelectronics and bioimaging. The research into 1,8-naphthalimide derivatives showcases how variations in the benzoic acid moiety influence AEE behavior, offering insights into designing more efficient luminescent materials (Srivastava, Singh, & Mishra, 2016).

Biological Evaluation

Additionally, derivatives of this compound are synthesized and evaluated for their biological activities. The study on 3-amino-5-(5-oxo-5H-benzo[a]phenoxazin-6-ylamino)benzoic acid derivatives showcases their potential in molecular docking, cytotoxicity against cancer cell lines, and antioxidant activities. This demonstrates the compound's relevance in drug discovery and development, highlighting its significance in creating pharmacologically active agents (Kumar et al., 2019).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

3-bromo-4-(naphthalen-1-ylmethoxy)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13BrO3/c19-16-10-13(18(20)21)8-9-17(16)22-11-14-6-3-5-12-4-1-2-7-15(12)14/h1-10H,11H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLCZQARUSVFRGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2COC3=C(C=C(C=C3)C(=O)O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{2-[(3-Bromo-4-fluorophenyl)(cyano)amino]acetyl}imidazolidin-2-one](/img/structure/B2527332.png)

![2-(3-benzyl-5,8-dimethyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-mesitylacetamide](/img/no-structure.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)cyclobutanecarboxamide](/img/structure/B2527340.png)

![2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2527341.png)

![ethyl 2-((1,5-dimethyl-1H-pyrazole-3-carbonyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2527344.png)

![1-[(2,4-dimethylphenyl)sulfonyl]-3-methyl-N-(2-methylbenzyl)piperidine-3-carboxamide](/img/structure/B2527346.png)

![2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethyl Thiophene-2-carboxylate](/img/structure/B2527348.png)

![1-(2,4-Dimethylphenyl)-5-(2-pyrrolidin-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2527350.png)

![3-((4-Oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)methyl)benzoic acid](/img/structure/B2527354.png)